RO2443

p53-MDM2/MDMX interaction cancer therapeutics dual antagonism

MDM2-selective inhibitors like nutlin-3a fail in MDMX-overexpressing tumors, creating a critical gap in p53 research. RO2443 solves this with balanced, low-nanomolar dual antagonism and a unique dimerization mechanism. • IC50: MDM2 33 nM, MDMX 41 nM - over 200-fold more potent on MDMX than nutlin-3a • Induces MDM2/MDMX homo-/heterodimerization, fully occluding p53 binding • Co-crystal structure available (PDB 3U15, 1.8 Å) for rational design • Validated in fluorescence polarization, HTRF, SPR, and fragment-based screening • >98% purity; global shipping with comprehensive analytical documentation

Molecular Formula C20H14ClF2N3O2
Molecular Weight 401.7978
CAS No. 1416663-79-0
Cat. No. B610513
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRO2443
CAS1416663-79-0
SynonymsRO2443;  RO-2443;  RO 2443
Molecular FormulaC20H14ClF2N3O2
Molecular Weight401.7978
Structural Identifiers
SMILESO=C1N(CC2=CC=C(F)C(F)=C2)C(/C(N1)=C/C3=CNC4=C3C=CC(Cl)=C4C)=O
InChIInChI=1S/C20H14ClF2N3O2/c1-10-14(21)4-3-13-12(8-24-18(10)13)7-17-19(27)26(20(28)25-17)9-11-2-5-15(22)16(23)6-11/h2-8,24H,9H2,1H3,(H,25,28)/b17-7-
InChIKeyOEXMEVPQEPHTAQ-IDUWFGFVSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

RO2443 (CAS 1416663-79-0): A Dual MDM2/MDMX Antagonist with Indolyl Hydantoin Scaffold for p53 Pathway Reactivation Research


RO2443 is a small-molecule indolyl hydantoin compound that functions as a dual antagonist of MDM2 and MDMX (also known as MDM4). It was developed to overcome the limitation of MDM2-selective inhibitors, which fail to effectively inhibit the p53-MDMX interaction in tumors overexpressing MDMX [1]. Its mechanism involves inducing homo- and/or heterodimerization of MDM2 and MDMX proteins, effectively occluding the p53-binding pocket of both proteins and thereby activating the p53 tumor suppressor pathway [1].

Why Generic Substitution Fails for RO2443: The Critical Distinction of Dual MDM2/MDMX Inhibition and Mechanism-Driven Selectivity


Generic substitution with MDM2-selective inhibitors such as nutlin-3a is inadequate for experiments targeting MDMX-overexpressing cancers. While nutlin-3a potently inhibits MDM2 (IC50 ~90 nM), it is >100-fold weaker against MDMX (IC50 ~9 μM), rendering it ineffective in cells where MDMX is the dominant negative regulator of p53 [1]. In contrast, RO2443 exhibits balanced, low-nanomolar potency against both MDM2 (IC50 = 33 nM) and MDMX (IC50 = 41 nM) [1]. Furthermore, RO2443's unique dimerization mechanism cannot be replicated by conventional orthosteric inhibitors, which simply compete for the p53-binding pocket without inducing the conformational reorganization that stabilizes the inactive MDM2/MDMX dimer [1].

RO2443 Product-Specific Quantitative Evidence: Direct Comparator Data for Scientific Procurement


Balanced Dual MDM2/MDMX Inhibition: RO2443 vs. Nutlin-3a

RO2443 demonstrates a balanced, low-nanomolar inhibition profile against both MDM2 and MDMX, a critical differentiator from MDM2-selective inhibitors like nutlin-3a. In an in vitro binding assay, RO2443 inhibited p53 binding to MDM2 with an IC50 of 33 nM and to MDMX with an IC50 of 41 nM [1]. In contrast, nutlin-3a, a widely used MDM2 inhibitor, showed an IC50 of ~90 nM for MDM2 but only ~9 μM for MDMX [2], representing a ~400-fold loss in potency against MDMX [1]. This balanced dual activity is essential for restoring p53 function in tumors with high MDMX expression, where MDM2-selective agents fail [1].

p53-MDM2/MDMX interaction cancer therapeutics dual antagonism

Mechanistic Differentiation: Dimerization-Inducing vs. Competitive Antagonism

RO2443 employs a unique mechanism of action: it induces the formation of MDM2 and MDMX dimers, effectively sequestering both proteins in a conformation that cannot bind p53. X-ray crystallography of the hDMX (human MDMX) complex with RO2443 (PDB ID: 3U15) revealed that two RO2443 molecules form a dimeric core within the protein-protein interface, stabilizing the inactive dimer at 1.8 Å resolution [1]. In contrast, standard inhibitors like nutlin-3a and RG7112 act as simple competitive antagonists, binding to the p53 pocket of MDM2 without inducing dimerization [2]. This mechanistic distinction means that RO2443 can simultaneously neutralize both MDM2 and MDMX through a single, concerted conformational change, a property not shared by competitive inhibitors.

protein-protein interaction MDM2/MDMX dimerization p53 pathway

Superior Dual Potency Compared to Nintedanib in Biochemical Assays

A direct comparison between RO2443 and the marketed drug nintedanib, identified as a new MDM2/MDMX dual inhibitor, revealed significantly higher potency for RO2443. In a competitive fluorescence polarization assay, RO2443 inhibited MDM2-p53 and MDMX-p53 binding with IC50 values of 33 nM and 41 nM, respectively [1]. Nintedanib, tested at 1 μM, showed only 60.6 ± 3.1% inhibition of MDM2 and 76.5 ± 5.5% inhibition of MDMX [2]. This indicates that RO2443 achieves complete inhibition at nanomolar concentrations, whereas nintedanib requires micromolar concentrations for partial inhibition. For researchers seeking a potent chemical probe to interrogate p53-MDM2/MDMX biology, RO2443 offers a >10-fold potency advantage in biochemical assays.

drug repurposing MDM2/MDMX dual inhibition nintedanib

Critical Limitation: Poor Water Solubility Precludes Cellular Activity Assessment

A key limitation of RO2443 is its extremely poor aqueous solubility. The compound is soluble in DMSO (10 mM) but has negligible solubility in water, which has been explicitly documented to prevent meaningful assessment of its cellular activity [1]. In contrast, its close analog RO-5963 was specifically optimized to improve water solubility while retaining dual MDM2/MDMX inhibitory activity . This solubility constraint means that RO2443 is unsuitable for experiments requiring cellular permeability or in vivo dosing; it is strictly a tool for in vitro biochemical assays, structural studies, and in vitro protein-protein interaction analyses.

solubility chemical probe limitations

Structural Validation: High-Resolution Co-Crystal Structure with hDMX

RO2443 is one of the few MDM2/MDMX dual antagonists for which a high-resolution co-crystal structure with the target protein is publicly available. The structure of human MDMX (hDMX) in complex with RO2443 has been deposited in the Protein Data Bank (PDB ID: 3U15) at a resolution of 1.8 Å [1]. This structure clearly reveals the dimerization mechanism and the precise binding interactions within the p53 pocket. In comparison, many other dual inhibitors, including nintedanib, lack publicly available structural data, making structure-guided optimization or computational modeling more challenging [2]. For researchers engaged in structure-based drug design or molecular modeling, the availability of this high-resolution structure provides a validated starting point for rational optimization of the indolyl hydantoin scaffold.

X-ray crystallography structure-based drug design MDMX

Ligand Efficiency: RO2443's Potency Relative to Molecular Weight

RO2443 demonstrates a high ligand efficiency (LE) of 0.36 kcal/mol per heavy atom, indicating that its nanomolar potency is achieved with a relatively small molecular weight (401.79 g/mol) [1]. This compares favorably to larger dual inhibitors: for instance, the stapled peptide ATSP-7041 has a molecular weight of ~1.9 kDa and exhibits Ki values of 0.9 nM for MDM2 and 6.8 nM for MDMX [2], but its LE is significantly lower due to its larger size. While ATSP-7041 is more potent, RO2443's smaller size and higher LE make it a more attractive scaffold for further medicinal chemistry optimization, as it offers greater room for property modulation without exceeding acceptable molecular weight limits.

ligand efficiency medicinal chemistry lead optimization

Optimal Research Applications for RO2443: Guided by Quantitative Evidence


In Vitro Biochemical Assays for Characterizing p53-MDM2/MDMX Binding Disruption

Given its balanced, low-nanomolar inhibition of both MDM2 and MDMX (IC50 = 33 nM and 41 nM, respectively), RO2443 is ideally suited for in vitro binding assays such as fluorescence polarization, HTRF, or surface plasmon resonance (SPR) [1]. Its dual activity ensures that the measured signal reflects the disruption of both p53-MDM2 and p53-MDMX interactions, providing a more comprehensive readout than MDM2-selective probes like nutlin-3a.

Structural Biology and X-ray Crystallography Studies of MDM2/MDMX Complexes

The availability of a high-resolution co-crystal structure (PDB ID: 3U15, 1.8 Å) makes RO2443 a valuable tool for structural biology studies [1]. It can be used to generate new co-crystal structures with MDM2 or MDMX variants, to study the dimerization interface, or to serve as a reference ligand in fragment-based screening campaigns targeting the p53-binding pocket.

Computational Chemistry and Structure-Based Drug Design

With its validated binding pose and high ligand efficiency (LE = 0.36), RO2443 serves as an excellent starting point for computational chemistry workflows, including molecular docking, molecular dynamics simulations, and pharmacophore modeling [1]. It has been used as a reference compound in virtual screening studies, such as the identification of nintedanib as a dual inhibitor, demonstrating its utility in benchmarking new computational hits [2].

Biophysical Characterization of MDM2/MDMX Dimerization

RO2443's unique mechanism of action—inducing MDM2 and MDMX dimerization—can be exploited in biophysical assays such as analytical ultracentrifugation, size-exclusion chromatography, or dynamic light scattering to study protein dimerization and its effect on p53 binding [1]. This provides a distinct experimental paradigm not achievable with competitive inhibitors.

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